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Abstract

This technical guide provides a comprehensive characterization of 4-phenylbutanal (CAS:
18328-11-5), a versatile aldehyde with applications in fragrance, flavor, and as a key
intermediate in organic synthesis. This document collates its physicochemical properties,
detailed spectroscopic data (NMR, IR, and MS), established synthesis protocols, and an
exploration of its potential biological activities, including its putative role in modulating key
cellular signaling pathways. All quantitative data is presented in structured tables for ease of
reference, and experimental methodologies are detailed to facilitate replication. Furthermore,
logical workflows and potential signaling pathways are visualized using Graphviz diagrams.

Chemical and Physical Properties

4-Phenylbutanal, also known as benzenebutanal or y-phenylbutyraldehyde, is an organic
compound with a phenyl group attached to a four-carbon aldehyde chain.[1][2] It is a colorless
to pale yellow liquid with a characteristic sweet, floral odor.[1][2] Its solubility is limited in water
but high in organic solvents, a property conferred by its hydrophobic phenyl group.[1]

Table 1: Physicochemical Properties of 4-Phenylbutanal
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Property Value Reference
CAS Number 18328-11-5 [2]
Molecular Formula C10H120 [1][2]
Molecular Weight 148.20 g/mol [3]
Appearance Colorless to pale yellow liquid [1112]
Odor Sweet, floral [1][2]
Boiling Point 243.3 °C at 760 mmHg [4]
Melting Point 45-48 °C (lit.) [5]
Density 0.971 g/cm3 [4]
Flash Point 115.9°C [5]
Refractive Index 1.504 [5]

Solubility

Soluble in organic solvents,

limited solubility in water

[1]

Spectroscopic Characterization

The structural elucidation of 4-phenylbutanal is unequivocally confirmed through a
combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy,
and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The H and 13C NMR spectra provide a detailed map of the carbon-hydrogen framework of the
molecule.

Table 2: 1H NMR Spectral Data for 4-Phenylbutanal (Solvent: CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.77 Triplet (t) 1H Aldehyde H (-CHO)
~7.32-7.18 Multiplet (m) 5H Aromatic H's (CsH5)
~2.66 Triplet (t) 2H Benzylic CH2
~2.45 Doublet of Triplets (dt) 2H CH:z adjacent to CHO
~1.98 Quintet (p) 2H Methylene CH:2

Table 3: 13C NMR Spectral Data for 4-Phenylbutanal (Solvent: CDCls)

Chemical Shift (6, ppm) Assignment

~202.5 Aldehyde C=0

~141.0 Quaternary Aromatic C
~128.5 Aromatic C-H

~128.3 Aromatic C-H

~126.0 Aromatic C-H

~45.8 CH:z adjacent to CHO
~35.0 Benzylic CH2

~27.5 Methylene CH:2

Infrared (IR) Spectroscopy

The IR spectrum of 4-phenylbutanal exhibits characteristic absorption bands corresponding to
its functional groups.

Table 4: FT-IR Spectral Data for 4-Phenylbutanal
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Wavenumber (cm~?) Intensity Assignment
~3025 Medium Aromatic C-H stretch
~2925, ~2850 Strong Aliphatic C-H stretch

Aldehyde C-H stretch (Fermi
~2720 Weak

resonance)
~1725 Strong Aldehyde C=0 stretch

_ Aromatic C=C skeletal

~1600, ~1495, ~1450 Medium-Weak o

vibrations

C-H out-of-plane bending
~750, ~700 Strong

(monosubstituted benzene)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4-phenylbutanal reveals a distinct
fragmentation pattern that aids in its identification.

Table 5: GC-MS Fragmentation Data for 4-Phenylbutanal

mlz Relative Intensity (%) Proposed Fragment

148 ~20 [M]* (Molecular lon)

[CsHs]* (Styrene ion, from

104 100
McLafferty rearrangement)
91 ~80 [C7H7]* (Tropylium ion)
77 ~30 [CeHs]* (Phenyl ion)
[C2H40]* (Acetaldehyde
44 ~60

radical cation)

Experimental Protocols
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Synthesis of 4-Phenylbutanal via Swern Oxidation of 4-
Phenylbutan-1-ol

This protocol describes a common and mild method for the synthesis of 4-phenylbutanal.
Materials:

e 4-Phenylbutan-1-ol

e Oxalyl chloride

¢ Dimethyl sulfoxide (DMSOQO)

o Triethylamine (EtsN)

e Dichloromethane (DCM), anhydrous

» Magnetic stirrer and stirring bar

» Round-bottom flasks

 Addition funnel

o Low-temperature bath (e.g., dry ice/acetone)

Nitrogen or Argon inert atmosphere setup
Procedure:

o Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a
thermometer, an addition funnel, and a nitrogen inlet.

» Dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM and cool the solution to -78 °C
in a dry ice/acetone bath.

e Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride
solution via the addition funnel, maintaining the temperature below -60 °C. Stir the mixture
for 15 minutes.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b095494?utm_src=pdf-body
https://www.benchchem.com/product/b095494?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Add a solution of 4-phenylbutan-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the
reaction mixture, again keeping the temperature below -60 °C. Stir for 30 minutes.

Slowly add triethylamine (5.0 equivalents) to the flask. A thick white precipitate will form.
Allow the reaction to warm to room temperature over approximately 1 hour.
Quench the reaction by adding water.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x
volume).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Remove the solvent under reduced pressure. The crude product can be purified by column
chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Analysis Protocols

1H and 13C NMR Spectroscopy:

Dissolve approximately 10-20 mg of 4-phenylbutanal in 0.6 mL of deuterated chloroform
(CDCls).

Transfer the solution to a 5 mm NMR tube.
Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR spectrometer.

For *H NMR, use a standard pulse program with a relaxation delay of 1-2 seconds and
acquire 16-32 scans.

For 13C NMR, use a proton-decoupled pulse program with a relaxation delay of 2-5 seconds
and acquire 512-1024 scans.

Process the data using appropriate software, including Fourier transformation, phase
correction, and baseline correction. Reference the spectra to the residual solvent peak
(CDCls: 0 7.26 ppm for H, & 77.16 ppm for 13C).
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FT-IR Spectroscopy:
e Record a background spectrum of the clean ATR crystal.
o Apply a small drop of neat 4-phenylbutanal liquid onto the ATR crystal.

e Acquire the IR spectrum over a range of 4000-400 cm~! with a resolution of 4 cm~1, Co-add
16-32 scans to improve the signal-to-noise ratio.

GC-MS Analysis:

« Inject a dilute solution of 4-phenylbutanal in a suitable solvent (e.g., DCM) into a gas
chromatograph coupled to a mass spectrometer.

e Use a standard non-polar capillary column (e.g., DB-5ms).
¢ Set the injector temperature to 250 °C and the transfer line to 280 °C.

o Use a temperature program for the oven, for example, starting at 50 °C for 2 minutes, then
ramping at 10 °C/min to 250 °C and holding for 5 minutes.

o Operate the mass spectrometer in electron ionization (El) mode at 70 eV, scanning a mass
range of m/z 40-300.

Biological Activity and Signaling Pathways

Recent studies suggest that 4-phenylbutanal and its derivatives may possess interesting
biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.
While direct studies on 4-phenylbutanal are emerging, research on structurally related
compounds provides insights into its potential mechanisms of action, particularly through the
modulation of the NF-kB and Nrf2 signaling pathways.

Potential Modulation of the NF-kB Signaling Pathway

The NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial
regulator of inflammation. Chronic activation of this pathway is implicated in various
inflammatory diseases. Some phenyl-substituted aldehydes have been shown to inhibit NF-kB
activation, suggesting a potential anti-inflammatory role for 4-phenylbutanal.
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Caption: Putative inhibition of the NF-kB signaling pathway by 4-phenylbutanal.

Potential Activation of the Nrf2 Signaling Pathway

The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular
antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and
cytoprotective genes. The electrophilic nature of the aldehyde group in 4-phenylbutanal could

potentially activate the Nrf2 pathway by reacting with Keap1, the primary negative regulator of
Nrf2.
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Caption: Putative activation of the Nrf2 signaling pathway by 4-phenylbutanal.

Applications and Future Perspectives

4-Phenylbutanal is a valuable building block in organic synthesis for the preparation of more
complex molecules, including pharmaceuticals and agrochemicals.[4] Its pleasant aroma also
leads to its use in the fragrance and flavor industries.[1][2] The emerging evidence of its
potential biological activities opens new avenues for research into its therapeutic applications,
particularly in the context of inflammatory and neurodegenerative diseases. Further studies are
warranted to fully elucidate the mechanisms of action of 4-phenylbutanal and its derivatives
on cellular signaling pathways.

Safety and Handling
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4-Phenylbutanal should be handled with care. It is classified as causing serious eye irritation
and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] Appropriate
personal protective equipment, including safety goggles, gloves, and a lab coat, should be
worn when handling this compound. All work should be conducted in a well-ventilated fume
hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed characterization of 4-phenylbutanal (CAS 18328-
11-5), summarizing its key physicochemical and spectroscopic properties. Detailed
experimental protocols for its synthesis and analysis have been presented to aid researchers in
their work with this compound. Furthermore, the potential biological activities and involvement
in crucial signaling pathways have been explored, highlighting promising areas for future
research and development. The structured presentation of data and visual representations of
complex processes aim to provide a valuable resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b095494#4-phenylbutanal-cas-number-18328-11-5-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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